4-(Chloromethyl)-3,5-dimethylisoxazole is a heterocyclic organic compound characterized by the presence of a chloromethyl group at the 4-position and two methyl groups at the 3 and 5 positions of an isoxazole ring. Its molecular formula is C₆H₈ClNO, and it has a molecular weight of approximately 145.59 g/mol. The compound is identified by its CAS number 19788-37-5 and is known for its various chemical and biological properties.
These reactions make it a versatile intermediate in organic synthesis.
Research indicates that 4-(Chloromethyl)-3,5-dimethylisoxazole exhibits various biological activities. It has been studied for its potential:
Several methods have been reported for the synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole:
These methods highlight the compound's accessibility for further research and application.
4-(Chloromethyl)-3,5-dimethylisoxazole finds applications in various fields:
The versatility in applications stems from its unique structure and reactivity.
Several compounds share structural similarities with 4-(Chloromethyl)-3,5-dimethylisoxazole. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3,5-Dimethylisoxazole | Lacks chloromethyl group | More stable; less reactive than chlorinated analogs |
4-Methyl-3,5-dimethylisoxazole | Contains a methyl instead of a chloromethyl group | Exhibits different biological activities |
4-Bromomethyl-3,5-dimethylisoxazole | Bromine substituent at the same position | May exhibit different reactivity patterns |
The uniqueness of 4-(Chloromethyl)-3,5-dimethylisoxazole lies in its chlorinated structure, which enhances its reactivity compared to non-halogenated analogs. This feature may contribute to its potential applications in medicinal chemistry.
Irritant